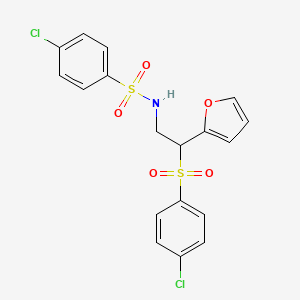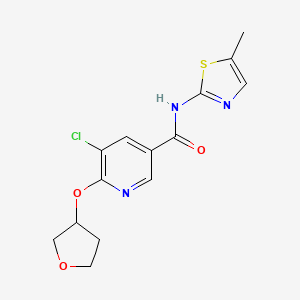
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several biochemical and physiological effects, including the inhibition of inflammatory mediators, the suppression of cancer cell growth and proliferation, and the induction of cell death in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its potential therapeutic value in treating inflammatory diseases and cancer. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, including further studies on its mechanism of action, as well as its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, future research may focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability for use in experimental settings.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, including the reaction of 5-chloro-2-aminonicotinonitrile with 5-methylthiazole-2-carboxylic acid, followed by the addition of tetrahydrofuran-3-ol and subsequent purification steps. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, studies have shown that this compound may have anticancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-5-17-14(22-8)18-12(19)9-4-11(15)13(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURUDBWCHHYLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)
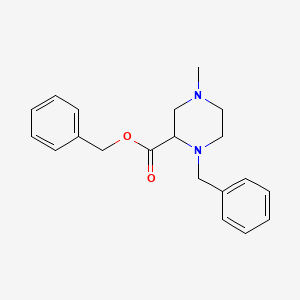
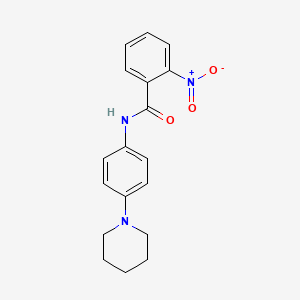

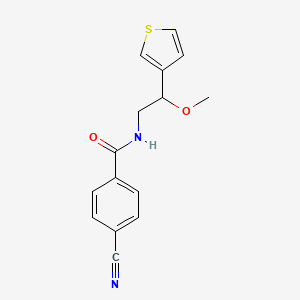

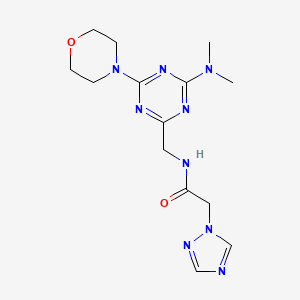

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
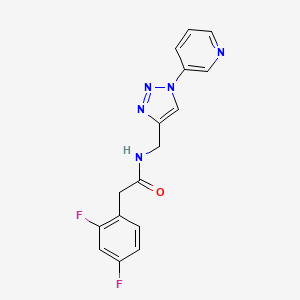

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)
